REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([N+:9]([O-])=O)=[C:4]([F:12])[C:3]=1[CH3:13]>[Pd].C(O)(=O)C>[F:12][C:4]1[C:3]([CH3:13])=[C:2]([F:1])[C:7]([F:8])=[CH:6][C:5]=1[NH2:9]
|
Name
|
2,3,6-trifluoro-5-nitrotoluene
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C=C1F)[N+](=O)[O-])F)C
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Name
|
|
Quantity
|
3.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is subjected to catalytic reduction at room temperature under atomospheric pressure
|
Type
|
FILTRATION
|
Details
|
5% Pd-C is filtered off
|
Type
|
DISTILLATION
|
Details
|
the acetic acid is distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is poured into ice-water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the extract is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the obtained residue is distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=C(C(=C1C)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.86 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |